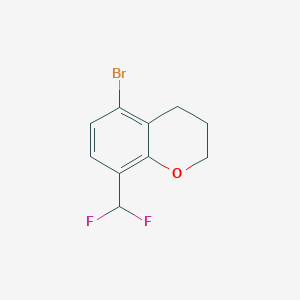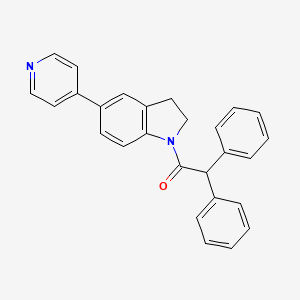
2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone” is a complex organic molecule that contains diphenyl, pyridinyl, and indolinyl groups. These groups are common in many organic compounds and have various properties and uses .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and bonding of its atoms. It would likely have regions of aromaticity (due to the diphenyl and pyridinyl groups), as well as potential sites for hydrogen bonding (due to the indolinyl group) .Chemical Reactions Analysis
The types of chemical reactions this compound could undergo would depend on its functional groups. For example, the pyridinyl group might undergo electrophilic substitution reactions, while the indolinyl group could potentially participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, etc.) would be determined by its molecular structure and the nature of its functional groups .Wissenschaftliche Forschungsanwendungen
Antiviral Applications
Indole derivatives have been reported to exhibit potent antiviral activities. For instance, certain alkylated indole carboxylate derivatives have shown inhibitory activity against influenza A, with one compound demonstrating an IC50 value of 7.53 μmol/L . This suggests that our compound could potentially be synthesized into derivatives that might serve as antiviral agents against RNA and DNA viruses.
Anti-HIV Activity
The fight against HIV has seen the synthesis of various heterocycle-containing oxindoles, which have been evaluated for their anti-HIV activity. Some derivatives have exhibited potent inhibitory activities against the virus . This indicates that “2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone” could be a precursor for anti-HIV drugs upon further research and development.
Anticancer Potential
Indole derivatives have been found to possess anticancer properties. In particular, some novel oxoindolin-2-one derivatives have shown strong cytotoxicity against various human cancer cell lines, suggesting that they could be promising candidates for anticancer drug development . This opens up possibilities for the compound to be used in the synthesis of new anticancer agents.
Anti-Inflammatory and Analgesic Activities
Compounds with an indole nucleus have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Some have shown comparable activities to known drugs like indomethacin and celecoxib . This implies that derivatives of our compound could be explored for their potential use in treating inflammatory conditions and pain.
Antioxidant Properties
Indole derivatives have also been associated with antioxidant activities. Some synthesized compounds have demonstrated good scavenging potential, which is crucial in combating oxidative stress-related diseases . Therefore, “2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone” might be used to develop antioxidants.
Applications in Materials Science
While the direct applications of this compound in materials science are not explicitly mentioned in the available literature, the biological activities of indole derivatives suggest potential utility in the development of biomaterials. These materials could be used in various medical applications, such as drug delivery systems or as part of biosensors, leveraging the biological affinity of indole compounds .
Wirkmechanismus
Target of Action
It’s worth noting that compounds containing indole and pyridine moieties have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest a broad range of interactions with their targets, leading to various changes at the molecular level.
Biochemical Pathways
Indole derivatives have been found to affect a wide range of biological activities, suggesting that they may interact with and influence various biochemical pathways .
Pharmacokinetics
The solubility of a compound in water and other polar solvents can significantly impact its bioavailability .
Result of Action
Indole derivatives have been found to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can significantly influence the action of a compound .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,2-diphenyl-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O/c30-27(26(21-7-3-1-4-8-21)22-9-5-2-6-10-22)29-18-15-24-19-23(11-12-25(24)29)20-13-16-28-17-14-20/h1-14,16-17,19,26H,15,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENCPTBOMUWSAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


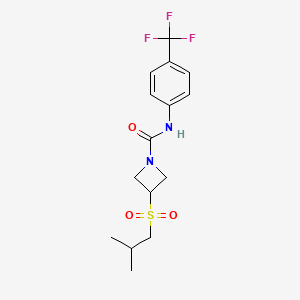
![2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2892507.png)
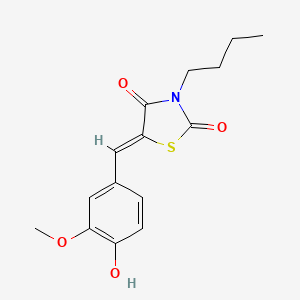
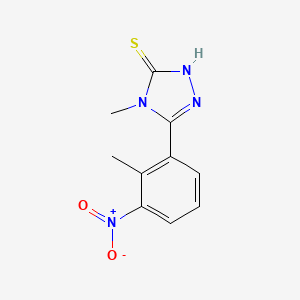
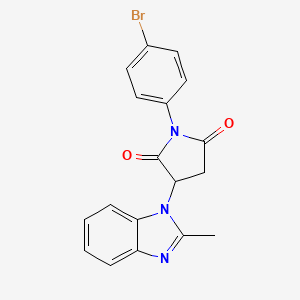
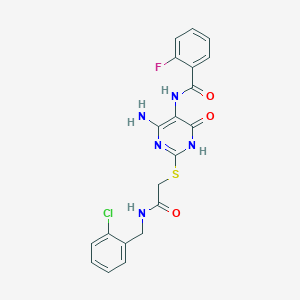
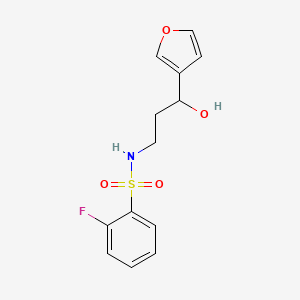
![N-(4-chlorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2892517.png)
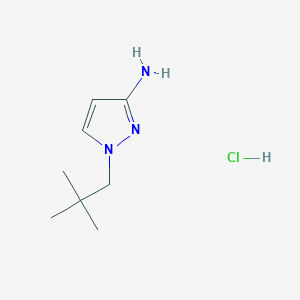
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2892519.png)
![N-[4-(Trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2892523.png)
![2-[1-(tert-Butoxycarbonyl)-4-(2-fluorophenyl)piperidin-4-yl]acetic acid](/img/structure/B2892527.png)
